molecular formula C13H18N2O2 B12508066 1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium

1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium

Cat. No.: B12508066
M. Wt: 234.29 g/mol
InChI Key: MOKUQZKKYGQOCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTIO typically involves the reaction of 2-phenyl-4,4,5,5-tetramethylimidazoline with an oxidizing agent. One common method includes the use of hydrogen peroxide in the presence of a catalyst to oxidize the imidazoline derivative to PTIO .

Industrial Production Methods

Industrial production of PTIO follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

PTIO undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the oxidized and reduced forms of PTIO, which are useful in various applications such as redox mediators in batteries .

Scientific Research Applications

PTIO has a wide range of applications in scientific research:

Mechanism of Action

PTIO exerts its effects primarily through its ability to trap nitric oxide. The reaction between PTIO and nitric oxide produces nitrogen dioxide and derivatives of PTIO. This reaction can be monitored using electron spin resonance spectroscopy, providing insights into the presence and concentration of nitric oxide in various systems .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl: Similar in structure but lacks the 3-oxide group.

    4,4,5,5-Tetramethylimidazoline-1-oxyl: Another nitroxide radical with different substituents.

Uniqueness

PTIO is unique due to its stability and specific reactivity with nitric oxide, making it a valuable tool in both research and industrial applications. Its ability to undergo reversible redox reactions also sets it apart from other similar compounds .

Properties

IUPAC Name

1-hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-12(2)13(3,4)15(17)11(14(12)16)10-8-6-5-7-9-10/h5-9,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKUQZKKYGQOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C([N+](=C(N1O)C2=CC=CC=C2)[O-])(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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